N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide
Description
The compound N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide features a 2,3-dihydro-1,4-benzodioxin scaffold linked to a thiazole ring, which is further substituted with a 4-fluorobenzamide group.
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O3S/c19-13-4-1-11(2-5-13)17(22)21-18-20-14(10-25-18)12-3-6-15-16(9-12)24-8-7-23-15/h1-6,9-10H,7-8H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZFBTJBPVBIIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide typically involves multiple steps. One common approach is the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as sodium carbonate. The reaction is usually carried out in an aqueous medium under controlled pH conditions.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using reactors designed to handle large volumes of reactants. Continuous flow chemistry techniques can be employed to improve efficiency and yield. Purification steps, such as recrystallization or chromatography, are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the fluorinated benzamide group.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom of the benzamide group.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Reduced fluorinated benzamide derivatives.
Substitution: Substituted benzamide derivatives with various nucleophiles.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: Studied for its therapeutic potential in treating diseases, including its role as a lead compound in drug discovery.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-fluorobenzamide exerts its effects involves interactions with specific molecular targets. The fluorinated benzamide group may interact with enzymes or receptors, leading to biological responses. The thiazole ring can also play a role in binding to biological targets, influencing the compound's activity.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Core Scaffold Variations
Benzodioxin-Thiazole Derivatives
- 2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile (CAS 499771-17-4): Structure: Replaces the 4-fluorobenzamide with an acetonitrile group. Molecular Weight: 258.3 g/mol (vs. 372.38 g/mol for the target compound).
- N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide: Structure: Substitutes 4-fluorobenzamide with a benzofuran-carboxamide.
Sulfonamide vs. Benzamide Functional Groups
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide: Structure: Replaces the benzamide with a sulfonamide group. aureus or P. aeruginosa , suggesting that the benzamide group in the target compound may offer distinct pharmacological advantages.
Immunomodulatory Potential
- D4476 (4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzene) :
Antihepatotoxic Flavones
- 3',4'-(1",4"-Dioxino) Flavone: Structure: Benzodioxin fused to a flavone system. Activity: Demonstrates hepatoprotective effects comparable to silymarin, attributed to the dioxane ring and hydroxyl groups . SAR Insight: The target compound lacks hydroxyl groups but includes a fluorine atom, which may enhance metabolic stability.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Functional Groups | Key Spectral Data (IR/NMR) |
|---|---|---|---|
| Target Compound | 372.38 | Benzamide, Thiazole | ν(C=O) ~1660–1680 cm⁻¹; δ(Ar-H) ~7.2–8.1 ppm |
| 2-[4-(Benzodioxinyl)thiazolyl]acetonitrile | 258.30 | Nitrile, Thiazole | ν(C≡N) ~2240 cm⁻¹; δ(CH₂CN) ~3.8 ppm |
| N-(Benzodioxinyl)-4-F-sulfonamide | 337.32 | Sulfonamide | ν(SO₂) ~1150–1350 cm⁻¹; δ(N–H) ~10.5 ppm |
Structure-Activity Relationship (SAR) Insights
Benzodioxin Substituents : Electron-withdrawing groups (e.g., fluorine) enhance metabolic stability and binding affinity .
Thiazole vs. Imidazole : Thiazole’s sulfur atom may improve lipophilicity, whereas imidazole (in D4476) facilitates hydrogen bonding .
Carboxamide vs. Sulfonamide : Carboxamides generally exhibit better membrane permeability due to reduced polarity .
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